molecular formula C24H23N3O4S B6522406 N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide CAS No. 951486-98-9

N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]acetamide

Cat. No. B6522406
CAS RN: 951486-98-9
M. Wt: 449.5 g/mol
InChI Key: YKKPCWIMPHRARJ-UHFFFAOYSA-N
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Description

The compound is a derivative of benzyl acetamide, which is a type of amide. Amides are a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. In this case, the nitrogen atom is further linked to a benzyl group (a benzene ring attached to a CH2 group) and a complex group containing a 2,4-dimethylphenyl group and a 1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable benzyl amine with an acylating agent derived from the complex 2,4-dimethylphenyl-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group . The exact details would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl group, the amide group, and the complex 2,4-dimethylphenyl-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group . The presence of these groups would likely confer specific physical and chemical properties to the compound.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the amide group could undergo hydrolysis in the presence of an acid or base to yield an amine and a carboxylic acid . The benzyl group could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the benzyl group, the amide group, and the complex 2,4-dimethylphenyl-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl group . For example, the compound would likely exhibit polarity due to the presence of the amide group, and this could influence its solubility in different solvents.

properties

IUPAC Name

N-benzyl-2-[2-(2,4-dimethylphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S/c1-17-12-13-20(18(2)14-17)27-24(29)26(21-10-6-7-11-22(21)32(27,30)31)16-23(28)25-15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKKPCWIMPHRARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(2-(2,4-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide

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